molecular formula C15H11F3N4O3 B3008165 N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide CAS No. 2217496-03-0

N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No. B3008165
CAS RN: 2217496-03-0
M. Wt: 352.273
InChI Key: AXSWKGFATOZYGW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyano group (-CN), a trifluoromethoxy group (-OCF3), a phenyl group (a ring of 6 carbon atoms), and an oxazole group (a 5-membered ring containing 2 nitrogen atoms and an oxygen atom). These functional groups could give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring could form a larger conjugated structure with the pyrazole ring, resulting in a red shift in the UV absorption .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the cyano group can react with a variety of nucleophiles, and the oxazole ring can participate in various condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano and trifluoromethoxy groups could make the compound quite polar, affecting its solubility in different solvents. The presence of the aromatic ring could also influence its UV/Vis absorption properties .

properties

IUPAC Name

N-[cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O3/c16-15(17,18)25-10-3-1-9(2-4-10)12(8-19)20-14(23)11-7-13-22(21-11)5-6-24-13/h1-4,7,12H,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWKGFATOZYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)C(=O)NC(C#N)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

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